2-Bromo-6-ethyl-pyrazine
CAS No.:
Cat. No.: VC13417890
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7BrN2 |
|---|---|
| Molecular Weight | 187.04 g/mol |
| IUPAC Name | 2-bromo-6-ethylpyrazine |
| Standard InChI | InChI=1S/C6H7BrN2/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3 |
| Standard InChI Key | PXNAMPOICIOTHQ-UHFFFAOYSA-N |
| SMILES | CCC1=CN=CC(=N1)Br |
| Canonical SMILES | CCC1=CN=CC(=N1)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Bromo-6-ethyl-pyrazine features a six-membered aromatic pyrazine ring with nitrogen atoms at positions 1 and 4. Substitutions at positions 2 (bromine) and 6 (ethyl) confer distinct electronic and steric properties. Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇BrN₂ | |
| Molecular Weight | 187.04 g/mol | |
| IUPAC Name | 2-bromo-6-ethylpyrazine | |
| SMILES | CCC1=CN=CC(=N1)Br | |
| InChI Key | PXNAMPOICIOTHQ-UHFFFAOYSA-N |
The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the ethyl group influences solubility and steric interactions.
Crystallographic and Spectroscopic Data
Single-crystal X-ray studies of analogous pyrazine derivatives (e.g., N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine) reveal planar aromatic systems with dihedral angles up to 75.5° between substituents . Disordered electron densities in related structures suggest dynamic conformational flexibility, which may impact reactivity .
Synthesis and Reaction Pathways
Halogenation Strategies
The synthesis of 2-bromo-6-ethyl-pyrazine typically begins with halogenation of pyrazine precursors. A scalable method involves:
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Bromination of 6-ethylpyrazine: Reacting 6-ethylpyrazine with bromine (Br₂) in dichloromethane/water under controlled temperatures (10–60°C) .
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Purification: Extraction with dichloromethane, followed by recrystallization to isolate the product .
Example Protocol
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Reactants: 6-ethylpyrazine (17.2 g, 0.1 mol), Br₂ (48 g, 0.3 mol)
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Conditions: 50°C for 10 hours, pH adjustment to 7–8 post-reaction .
Functionalization Reactions
2-Bromo-6-ethyl-pyrazine participates in diverse transformations:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .
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Nucleophilic Substitution: Replacement of bromine with amines or alkoxides under basic conditions.
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Oxidation: Conversion of the ethyl group to a carboxylic acid using KMnO₄ or CrO₃ .
Applications in Medicinal Chemistry and Drug Discovery
Antitubercular Agents
Pyrazine derivatives, including brominated analogs, exhibit potent activity against Mycobacterium tuberculosis. In a 2020 study, compounds with pyrazine-2-carbonyl piperazine moieties showed IC₅₀ values of 1.35–2.18 μM against H37Ra strains . Structural analogs of 2-bromo-6-ethyl-pyrazine are being explored as inhibitors of SHP2, a target in oncology .
Enzyme Inhibition
The compound’s ability to modulate carbonic anhydrase-II (hCA-II) has been investigated for antiglaucoma applications. Unlike sulfonamide-based inhibitors, pyrazine derivatives reduce off-target effects while maintaining efficacy .
Industrial and Research Applications
Organic Synthesis
The compound serves as a precursor for:
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Ligands in Catalysis: Palladium complexes for cross-coupling reactions .
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Polymer Additives: Flame retardants due to bromine content.
Materials Science
Brominated pyrazines are incorporated into:
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